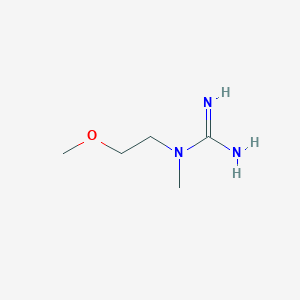
N-(2-methoxyethyl)-N-methylguanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Methoxyethyl)-N-methylguanidine, also known as MEMG, is an organic molecule that is used in a variety of scientific applications. This molecule is used in a variety of laboratory experiments and research projects, including those in the fields of biochemistry, physiology, and pharmacology. It is also used in drug development and the production of pharmaceuticals. MEMG has been studied extensively and its properties and effects have been well-documented. In
Applications De Recherche Scientifique
N-(2-methoxyethyl)-N-methylguanidine is used in a variety of scientific research applications. It is used as a research tool to study the effects of various molecules on biological systems. It is also used as a building block for the synthesis of other molecules, such as pharmaceuticals. It is also used in drug development and the production of pharmaceuticals.
Mécanisme D'action
N-(2-methoxyethyl)-N-methylguanidine is believed to act as a prodrug. It is metabolized by enzymes in the body to produce the active form of the molecule, which then binds to specific receptors in the body and causes a physiological response. The exact mechanism of action of this compound is not yet fully understood.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to affect the activity of enzymes, hormones, and neurotransmitters. It has also been shown to affect the activity of ion channels, which can lead to changes in cell membrane potential. In addition, this compound has been shown to affect the activity of proteins, including those involved in signal transduction pathways, and has been shown to have anti-inflammatory and anti-cancer effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-methoxyethyl)-N-methylguanidine has a number of advantages for use in laboratory experiments. It is a relatively inexpensive molecule, and it is easy to synthesize. It is also a relatively stable molecule, which makes it easier to store and transport. However, there are some limitations to using this compound in laboratory experiments. It is not always easy to control the concentration of the molecule in the reaction, and the molecule can be metabolized by enzymes in the body, which can lead to unpredictable results.
Orientations Futures
There are a number of potential future directions for N-(2-methoxyethyl)-N-methylguanidine research. One potential direction is the development of new methods of synthesis and delivery. Another potential direction is the development of new uses for this compound, such as in drug development and the production of pharmaceuticals. Additionally, further research into the biochemical and physiological effects of this compound could lead to new therapeutic applications. Finally, further research into the mechanism of action of this compound could lead to a better understanding of its effects and potential therapeutic uses.
Méthodes De Synthèse
N-(2-methoxyethyl)-N-methylguanidine can be synthesized by a variety of methods. One method is by the reaction of ethyl chloroformate with N-methylguanidine in the presence of a base, such as triethylamine. This reaction produces this compound and ethyl chloroformate as the byproduct. Another method is by the reaction of 2-methoxyethanol with N-methylguanidine in the presence of a base, such as triethylamine. This reaction produces this compound and 2-methoxyethanol as the byproduct.
Propriétés
IUPAC Name |
1-(2-methoxyethyl)-1-methylguanidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13N3O/c1-8(5(6)7)3-4-9-2/h3-4H2,1-2H3,(H3,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATFPWPQJUULRLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC)C(=N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





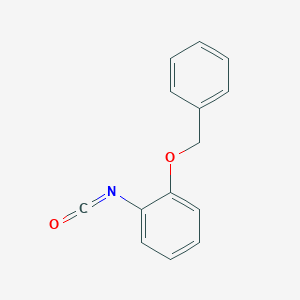
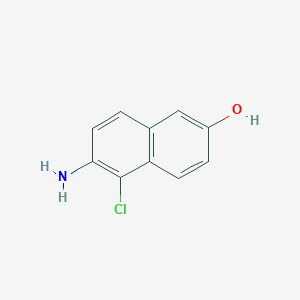
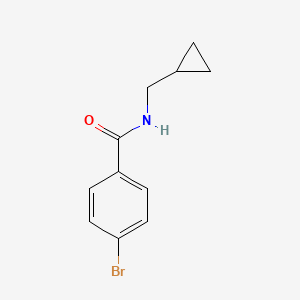
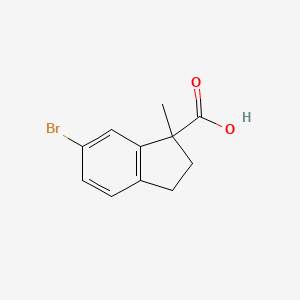
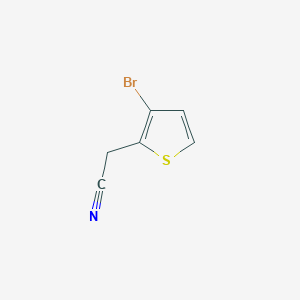


![1-[2-(piperazin-1-yl)ethyl]piperazine tetrahydrochloride](/img/structure/B6611494.png)

